molecular formula C14H18N2O3S2 B2694417 (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one CAS No. 469876-27-5

(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B2694417
CAS No.: 469876-27-5
M. Wt: 326.43
InChI Key: RDFBKFLTHXTRAD-PFONDFGASA-N
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Description

(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one is a synthetic compound belonging to the thiazolidin-4-one family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a pentylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a phenyl isothiocyanate and a pentylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenylimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidin-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: The parent compound, which lacks the pentylsulfonyl and phenylimino substituents.

    2-(phenylimino)thiazolidin-4-one: Similar structure but without the pentylsulfonyl group.

    3-(pentylsulfonyl)thiazolidin-4-one: Lacks the phenylimino group.

Uniqueness

(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one is unique due to the presence of both the pentylsulfonyl and phenylimino groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-2-3-7-10-21(18,19)16-13(17)11-20-14(16)15-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFBKFLTHXTRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)N1C(=O)CSC1=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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